molecular formula C19H21N3O2 B6927012 N-[3-[methyl(propan-2-yl)amino]phenyl]-2-oxo-1,3-dihydroindole-6-carboxamide

N-[3-[methyl(propan-2-yl)amino]phenyl]-2-oxo-1,3-dihydroindole-6-carboxamide

Cat. No.: B6927012
M. Wt: 323.4 g/mol
InChI Key: UOHRCCUXSQILKI-UHFFFAOYSA-N
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Description

N-[3-[methyl(propan-2-yl)amino]phenyl]-2-oxo-1,3-dihydroindole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-[methyl(propan-2-yl)amino]phenyl]-2-oxo-1,3-dihydroindole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12(2)22(3)16-6-4-5-15(11-16)20-19(24)14-8-7-13-10-18(23)21-17(13)9-14/h4-9,11-12H,10H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHRCCUXSQILKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=CC(=C1)NC(=O)C2=CC3=C(CC(=O)N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[methyl(propan-2-yl)amino]phenyl]-2-oxo-1,3-dihydroindole-6-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution on the Indole Ring: The 6-carboxamide group can be introduced via a substitution reaction, where the indole derivative reacts with an appropriate amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the 2-oxo position, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxyindole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[3-[methyl(propan-2-yl)amino]phenyl]-2-oxo-1,3-dihydroindole-6-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-[methyl(propan-2-yl)amino]phenyl]-2-oxo-1,3-dihydroindole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Oxindole: A derivative of indole with an oxygen atom at the 2-position.

Uniqueness

N-[3-[methyl(propan-2-yl)amino]phenyl]-2-oxo-1,3-dihydroindole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

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